[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Description
[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative characterized by a 4-oxo-4,5-dihydrothiazole core substituted with an isopropylthio group at position 2 and an acetic acid moiety at position 3. This compound is part of a broader class of thiazole-based molecules studied for their diverse pharmacological and chemical properties.
Properties
IUPAC Name |
2-(4-oxo-2-propan-2-ylsulfanyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-4(2)13-8-9-7(12)5(14-8)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKFCDPAQNFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=O)C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168531 | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-36-2 | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 4,5-dihydro-2-[(1-methylethyl)thio]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions, where an isopropylthiol reacts with a suitable leaving group on the thiazole ring.
Attachment of the Acetic Acid Moiety: The acetic acid group is often introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is often used in studies involving enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
While not used directly as a therapeutic agent, this compound can serve as a lead compound in drug discovery. Researchers may modify its structure to enhance its biological activity and develop new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the isopropylthio group can form non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This binding can modulate the activity of the target protein, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Alkylthio Substituents
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic Acid Structure: Replaces isopropylthio with isobutylthio (branched C4 alkyl chain). Impact: Increased steric bulk compared to isopropylthio may reduce solubility but enhance binding to hydrophobic targets. Priced at $270/500 mg (Santa Cruz Biotechnology) . Synthesis: Likely synthesized via Hantzsch cyclization, analogous to methods in (e.g., 76–81% yields for similar thiazoles) .
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic Acid (CAS 303120-90-3) Structure: Substitutes isopropylthio with 4-methylphenylamino.
Functionalized Side Chains
3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid (CAS 749902-44-1) Structure: Features a diethylamino group at position 2 and a benzoic acid moiety. Impact: The diethylamino group enhances basicity, while the benzoic acid improves water solubility (MW 349.40) .
N-Cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Structure: Incorporates a cyclopropyl and 2-methylpropylamino group. Impact: Cyclopropyl may confer metabolic stability; the compound was discontinued due to undisclosed challenges in synthesis or efficacy .
Physicochemical Properties
Structural and Electronic Analysis
- Crystallography : SHELX and ORTEP-3 () are used to resolve thiazole structures. The isopropylthio group may induce distinct crystal packing vs. bulkier substituents like isobutylthio .
- Electron Distribution : Multiwfn () could reveal electron-withdrawing effects of the 4-oxo group and electron-donating trends from alkylthio substituents .
Biological Activity
[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid (CAS No. 1142201-36-2) is a synthetic organic compound characterized by its unique thiazole structure and isopropylthio group. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition, drug discovery, and biochemical pathway exploration.
The molecular formula of this compound is CHNOS, with a molecular weight of 233.31 g/mol. The compound features a thiazole ring that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 1142201-36-2 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The thiazole ring and isopropylthio group enable the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target proteins. This binding can modulate enzyme activity and influence cellular processes.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For example, studies have shown its effectiveness against specific enzymes involved in metabolic pathways relevant to diseases like malaria and cancer.
Case Study: Inhibition of Plasmodium Enzymes
In a study targeting Plasmodium falciparum, the compound was evaluated for its inhibitory effects on essential enzymes such as adenylosuccinate synthetase and deoxyuridine triphosphate nucleotidohydrolase. The results demonstrated that modifications to the compound's structure could enhance its inhibitory potency against these targets, suggesting potential for antimalarial drug development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests indicated that it possesses activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Effective against Plasmodium enzymes |
| Antimicrobial | Active against specific bacterial strains |
| Protein Interactions | Modulates biochemical pathways |
Research Findings
Recent studies have focused on the structural modifications of this compound to enhance its biological activity. For instance, altering the isopropylthio group has been shown to affect binding affinity and specificity towards target proteins.
Structural Variants
Research has compared this compound with similar thiazole derivatives, such as:
- [2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
- [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
These comparisons highlight the unique properties of the isopropylthio group in influencing the reactivity and stability of the compound in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
